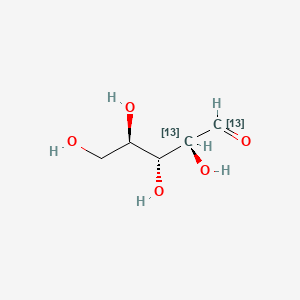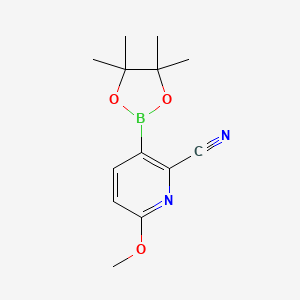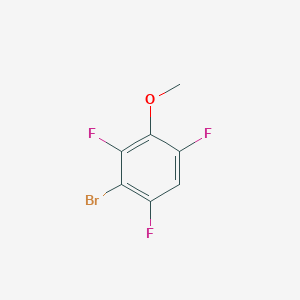
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-Ribose-1,2-13C2 typically involves the chemical synthesis method. The most common approach is to synthesize it by reacting a 13C-isotopically labeled starting material with an appropriate reagent through a series of reaction steps . The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of D-Ribose-1,2-13C2 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment and reagents to maintain the isotopic purity and chemical integrity of the compound .
化学反应分析
Types of Reactions
D-Ribose-1,2-13C2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of D-Ribose-1,2-13C2 can lead to the formation of ribonic acid derivatives, while reduction can produce ribitol derivatives .
科学研究应用
D-Ribose-1,2-13C2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies of nucleic acid metabolism and the role of ribose in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions like chronic fatigue syndrome and cardiac energy metabolism.
Industry: Utilized in the production of stable isotope-labeled compounds for research and development purposes .
作用机制
The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of nucleotides and nucleic acids. The carbon-13 isotope labeling allows for the tracking and quantification of metabolic fluxes and the study of biochemical pathways. The molecular targets and pathways involved include the pentose phosphate pathway and the glycolytic pathway .
相似化合物的比较
Similar Compounds
D-Ribose-1-13C: Labeled at the first carbon position.
D-Ribose-2,3,4,5-13C4: Labeled at multiple carbon positions.
D-Glucose-1,2-13C2: Labeled at the first and second carbon positions of glucose.
D-Fructose-1,6-13C2: Labeled at the first and sixth carbon positions of fructose
Uniqueness
D-Ribose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which allows for detailed studies of ribose metabolism and its role in various biochemical processes. This specificity makes it a valuable tool in research applications where precise tracking of metabolic pathways is required .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1 |
InChI 键 |
PYMYPHUHKUWMLA-BZCPYFRZSA-N |
手性 SMILES |
C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)




![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)


![12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)
